

# Crystal Structure Analysis of Osimertinib (Compound X): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dicurin*

Cat. No.: *B088914*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.<sup>[1][2][3][4]</sup> Understanding its three-dimensional structure and binding interactions at an atomic level is crucial for elucidating its mechanism of action, overcoming drug resistance, and guiding the development of next-generation inhibitors.

## Data Presentation: Crystallographic Data of Osimertinib Mesylate

The crystal structure of Osimertinib mesylate (Form B) has been determined using synchrotron X-ray powder diffraction data.<sup>[1][5][6][7]</sup> The key crystallographic parameters are summarized in the table below.

| Parameter      | Value                       |
|----------------|-----------------------------|
| Crystal System | Triclinic                   |
| Space Group    | P-1 (#2)                    |
| a              | 11.42912(17) Å              |
| b              | 11.72274(24) Å              |
| c              | 13.32213(22) Å              |
| $\alpha$       | 69.0265(5)°                 |
| $\beta$        | 74.5914(4)°                 |
| $\gamma$       | 66.4007(4)°                 |
| Volume (V)     | 1511.557(12) Å <sup>3</sup> |
| Z              | 2                           |

Table 1: Crystallographic data for Osimertinib mesylate Form B.[1][5][6][7]

## Experimental Protocols

The determination of the co-crystal structure of Osimertinib with its target protein, EGFR, involves several key experimental stages.

Obtaining high-purity, stable, and homogeneous protein is a prerequisite for successful crystallization.[8] For membrane proteins like EGFR, this process involves:

- Heterologous Expression: The target protein is overexpressed in a suitable host system, such as insect or mammalian cells.
- Cell Membrane Isolation: The cells are harvested, and the cell membranes containing the protein of interest are isolated.
- Solubilization: A mild detergent is used to extract the protein from the lipid membrane.

- Purification: Techniques like affinity chromatography and size-exclusion chromatography are employed to purify the protein to a high degree. A useful starting point for crystallization screening is a final purified protein sample of 200  $\mu$ l at a concentration of 10mg/ml.[9]

The process of growing well-ordered protein crystals is often the bottleneck in structure determination.

- Vapor Diffusion: The hanging drop vapor diffusion method is one of the most common techniques used for protein crystallization.[8][10][11] In this method, a small drop containing a mixture of the purified protein and a precipitant solution is placed on a coverslip and suspended over a reservoir containing a higher concentration of the precipitant.[8][10] Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the protein and precipitant concentrations in the drop, which can induce crystallization.[11]
- Sparse Matrix Screening: To identify initial crystallization conditions, a sparse matrix screening approach is often used.[9] This involves testing a wide range of pre-formulated chemical conditions (precipitants, buffers, and additives) to find a starting point for optimization.[9]
- Crystal Mounting and Cryo-cooling: A suitable crystal is mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure.
- X-ray Diffraction Data Collection: The crystal is irradiated with a high-intensity X-ray beam, typically from a synchrotron source.[12] The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[12]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and a three-dimensional model of the protein-ligand complex is built and refined.[12] For instance, the co-crystal structure of Osimertinib with EGFR(T790M/V948R) was refined to a resolution of 2.5  $\text{\AA}$ .[13]

## Structural Insights and Binding Mode

The crystal structure of Osimertinib in complex with the EGFR kinase domain reveals the molecular basis for its high potency and selectivity.

- Covalent Inhibition: Osimertinib is an irreversible inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding site of mutant EGFR.[2][4] This covalent interaction is a key feature of third-generation EGFR inhibitors.
- Selectivity for T790M Mutant: The T790M mutation is a common mechanism of resistance to first- and second-generation EGFR TKIs.[14] Osimertinib was specifically designed to be effective against EGFR harboring this mutation.[2][15] The crystal structure shows how the N-methylindole moiety of Osimertinib can adopt different conformations to accommodate the T790M mutation.[14]
- Key Binding Interactions: In addition to the covalent bond, Osimertinib forms several non-covalent interactions with the protein, including hydrogen bonds with hinge region residues like Met793, which anchor the molecule in the ATP-binding pocket.[13]

| Interaction Type | Osimertinib Moiety       | EGFR Residue |
|------------------|--------------------------|--------------|
| Covalent Bond    | Michael acceptor         | Cys797       |
| Hydrogen Bond    | Aminopyrimidine scaffold | Met793       |

Table 2: Key binding interactions between Osimertinib and the EGFR kinase domain.[13]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein crystal structure determination.



Simplified EGFR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified overview of the EGFR signaling cascade.

## Conclusion

The crystal structure analysis of Osimertinib has provided invaluable insights into its mechanism of action and its effectiveness against resistant forms of EGFR. This detailed structural information is not only fundamental to understanding the biology of EGFR-driven cancers but also serves as a critical tool for the rational design of new and improved therapies. The methodologies and data presented in this guide underscore the importance of structural biology in modern drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C<sub>28</sub>H<sub>34</sub>N<sub>7</sub>O<sub>2</sub>)(CH<sub>3</sub>O<sub>3</sub>S) | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. The role of osimertinib in epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C<sub>28</sub>H<sub>34</sub>N<sub>7</sub>O<sub>2</sub>)(CH<sub>3</sub>O<sub>3</sub>S) (2021) | James A. Kaduk [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C<sub>28</sub>H<sub>34</sub>N<sub>7</sub>O<sub>2</sub>)(CH<sub>3</sub>O<sub>3</sub>S) | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein crystallization - Wikipedia [en.wikipedia.org]

- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of Osimertinib (Compound X): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088914#compound-x-crystal-structure-analysis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)